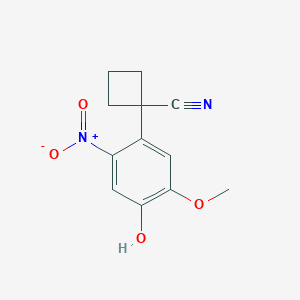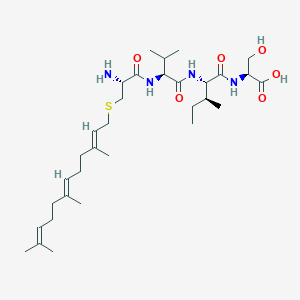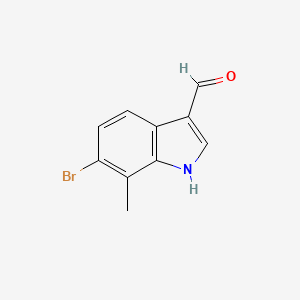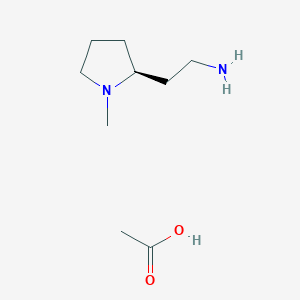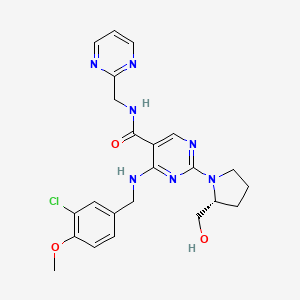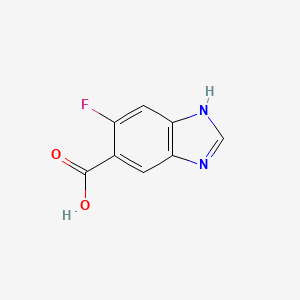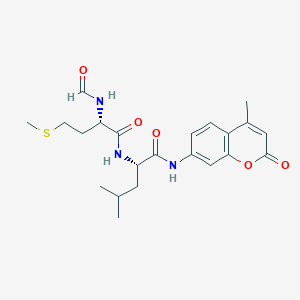
甲酰甲硫氨酰亮氨酰-AMC
描述
For-Met-Leu-AMC is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality For-Met-Leu-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about For-Met-Leu-AMC including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物化学研究
甲酰甲硫氨酰亮氨酰-AMC: 在生物化学中被用于研究酶活性,特别是肽酶 。它作为一种底物,在酶裂解后会释放出荧光化合物,使研究人员能够监测酶动力学和特异性。这对于理解涉及此类酶的疾病机制具有重要意义。
医疗诊断
在医疗诊断中,This compound有助于检测与某些疾病相关的酶活性 。例如,它可以用来测量二肽基肽酶的活性,该酶在糖尿病和癌症等疾病的诊断中很重要。
药物开发
这种底物在药物研究中至关重要,尤其是在药物发现和开发过程中 。它有助于筛选潜在的酶抑制剂,这些酶是治疗靶点,从而有助于开发新的药物。
环境监测
This compound: 在环境监测中起作用,通过帮助检测微生物酶活性来帮助检测污染物对微生物群落的影响,并可以为环境保护策略提供信息 。
食品安全检测
在食品安全方面,这种底物用于通过测量特定酶活性来检测细菌污染 。这确保了食品产品的安全和质量,保护公众健康。
农业研究
农业研究利用This compound来研究牲畜的代谢过程,例如牛乳腺上皮细胞的乳汁合成 。这可以提高动物营养和生产力。
法医学
在法医学中,This compound可用于通过酶活性检测生物材料的微量痕迹,这对于刑事调查至关重要 。
临床研究
最后,在临床研究中,This compound用于研究肽酶在人体生理和病理中的作用 。这有助于更好地了解疾病和临床干预的开发。
作用机制
Target of Action
For-Met-Leu-AMC is primarily targeted towards leucine aminopeptidase (LAP3) . LAP3 is an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
For-Met-Leu-AMC acts as a fluorogenic substrate for leucine aminopeptidase . When this compound is hydrolyzed by the enzyme, it releases a strong fluorescence of AMC . This fluorescence can be easily detected at Ex/Em = 350/430nm .
Biochemical Pathways
The primary biochemical pathway involved in the action of For-Met-Leu-AMC is the protein hydrolysis pathway . In this pathway, leucine aminopeptidase plays a crucial role in breaking down proteins into their constituent amino acids .
Pharmacokinetics
It is known that for-met-leu-amc is soluble in dmso .
Result of Action
The hydrolysis of For-Met-Leu-AMC by leucine aminopeptidase results in the release of a strong fluorescence of AMC . This fluorescence can be used to quantify the activity of leucine aminopeptidase .
Action Environment
The action of For-Met-Leu-AMC is influenced by environmental factors such as pH and temperature . .
生化分析
Biochemical Properties
For-Met-Leu-AMC is primarily used to investigate the activity of aminopeptidase enzymes. Aminopeptidases are enzymes that catalyze the removal of amino acids from the amino terminus of peptide substrates. For-Met-Leu-AMC interacts with these enzymes by serving as a substrate that, upon cleavage, releases a fluorescent product, 7-amido-4-methylcoumarin. This fluorescence can be easily detected and measured, providing a quantitative assessment of enzyme activity .
The interaction between For-Met-Leu-AMC and aminopeptidases is highly specific. The formyl group at the N-terminus and the leucine residue in the peptide sequence are critical for recognition and binding by the enzyme. The cleavage of the peptide bond between leucine and 7-amido-4-methylcoumarin results in the release of the fluorescent product, which can be monitored using fluorescence spectroscopy .
Cellular Effects
For-Met-Leu-AMC influences various cellular processes by modulating the activity of aminopeptidases. These enzymes are involved in protein degradation, processing, and regulation. By serving as a substrate for aminopeptidases, For-Met-Leu-AMC can affect cell signaling pathways, gene expression, and cellular metabolism. The cleavage of For-Met-Leu-AMC by aminopeptidases can lead to changes in the levels of bioactive peptides, which in turn can influence cellular functions .
Molecular Mechanism
The molecular mechanism of For-Met-Leu-AMC involves its recognition and binding by aminopeptidases. The formyl group and the leucine residue in the peptide sequence are essential for the enzyme-substrate interaction. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond, releasing 7-amido-4-methylcoumarin. This reaction is facilitated by the active site of the enzyme, which contains specific amino acid residues that participate in the cleavage process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of For-Met-Leu-AMC can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation. In in vitro studies, the activity of For-Met-Leu-AMC can be monitored over time to assess the stability of the enzyme-substrate complex and the rate of product formation .
Dosage Effects in Animal Models
The effects of For-Met-Leu-AMC in animal models can vary with different dosages. At low concentrations, the compound can effectively serve as a substrate for aminopeptidases, allowing for the study of enzyme activity. At high doses, For-Met-Leu-AMC may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. It is important to determine the optimal dosage that provides accurate and reliable results without causing harm to the animal subjects .
Metabolic Pathways
For-Met-Leu-AMC is involved in metabolic pathways related to protein degradation and processing. The compound interacts with aminopeptidases, which play a key role in the breakdown of peptides and proteins. The cleavage of For-Met-Leu-AMC by aminopeptidases results in the release of 7-amido-4-methylcoumarin, which can be further metabolized or excreted by the cell .
Transport and Distribution
The transport and distribution of For-Met-Leu-AMC within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of For-Met-Leu-AMC can affect its activity and function, as well as its interactions with aminopeptidases .
Subcellular Localization
For-Met-Leu-AMC is primarily localized in the cytoplasm, where it interacts with aminopeptidases. The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity and function of For-Met-Leu-AMC can be affected by its localization, as well as by the presence of other biomolecules in the same compartment .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLRMRNGBMXRLZ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)



